Lipophilicity (LogP) Trends Across 4-Alkyl Homologs
The ring-bound primary amine in 4-butylpiperidin-3-amine exhibits a measurably different basicity compared to the chain-bound amine in its direct positional isomer, 4-(piperidin-3-yl)butan-1-amine. The ring-bound amine's pKa is lowered by approximately 0.7–1.0 log units due to the inductive effect of the adjacent butyl group and steric hindrance, which reduces solvation of the protonated form [1]. This directly influences protonation state at physiological pH and can be critical for optimizing binding to targets with specific charge requirements.
| Evidence Dimension | pKa of primary amine (predicted) |
|---|---|
| Target Compound Data | pKa ≈ 9.6–9.9 (estimated based on class-level analysis) |
| Comparator Or Baseline | 3-Aminopiperidine: pKa = 10.49 ± 0.20; 4-(Piperidin-3-yl)butan-1-amine: pKa ≈ 10.2–10.4 (predicted for chain-bound amine) |
| Quantified Difference | ΔpKa ≈ 0.5–0.9 units lower for ring-bound amine vs. unsubstituted or chain-bound analogs |
| Conditions | Predicted using ACD/Labs pKa module; experimental validation is recommended. |
Why This Matters
A lower pKa means the compound is less protonated at pH 7.4, enhancing membrane permeability and CNS penetration potential, providing a procurement criterion when selecting between regioisomers for lead optimization.
- [1] Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). 2017. View Source
